molecular formula C16H17NO2 B2373626 N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide CAS No. 1351663-97-2

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide

Cat. No. B2373626
CAS RN: 1351663-97-2
M. Wt: 255.317
InChI Key: RKVWNTKRNPAVKR-CMDGGOBGSA-N
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Description

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is a chemical compound with the formula C16H17NO2 . It contains a total of 37 bonds: 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 secondary amide .


Synthesis Analysis

The synthesis of cinnamamides, including N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, has been achieved through a highly efficient method. This involves the reaction of methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The optimal condition for maximum conversion (91.3%) was a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min . Traditional chemical synthesis methods have also been used, involving condensation reagents such as 2-ethoxy-1-ethoxycarbonyl-1, 2-dihydroquinoline (EEDQ), dicyclohexylcarbodiimide (DCC), or triazine reagents in solvents like N, N-dimethylformamide (DMF), tetrahydrofuran (THF), or pyridine .


Molecular Structure Analysis

The molecular structure of N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide is characterized by a total of 36 atoms, including 17 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . It also features a five-membered ring and a six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide primarily involve its synthesis from methyl cinnamates and phenylethylamines. This reaction is catalyzed by Lipozyme® TL IM in continuous-flow microreactors .

Mechanism of Action

Target of Action

N-((2,5-dimethylfuran-3-yl)methyl)cinnamamide, also known as (2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide, is a derivative of cinnamamides . Cinnamamides have been incorporated in several synthetic compounds with therapeutic potentials including neuroprotective, anti-microbial, anti-tyrosinase, and anti-inflammatory properties . .

Mode of Action

Some cinnamamide derivatives have shown anti-inflammatory and analgesic activity . The mechanism through which these effects are achieved is likely complex and involves interactions with multiple targets.

Biochemical Pathways

Given the reported anti-inflammatory and analgesic activities of some cinnamamide derivatives , it can be speculated that this compound may influence pathways related to inflammation and pain perception.

Result of Action

Based on the reported activities of some cinnamamide derivatives , it can be speculated that this compound may exert anti-inflammatory and analgesic effects at the molecular and cellular levels.

properties

IUPAC Name

(E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-10-15(13(2)19-12)11-17-16(18)9-8-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18)/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWNTKRNPAVKR-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(O1)C)CNC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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